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(4-Fluorophenyl)phosphonic acid

Organic Electronics Self-Assembled Monolayers Work Function Engineering

(4-Fluorophenyl)phosphonic acid (CAS 349-87-1) is an arylphosphonic acid featuring a para-fluoro substituent on the phenyl ring. This organophosphorus compound is characterized by its phosphonic acid moiety (-PO(OH)₂) directly bonded to a 4-fluorophenyl group, imparting distinct electronic and steric properties due to the strong electron-withdrawing effect of the fluorine atom.

Molecular Formula C6H6FO3P
Molecular Weight 176.08 g/mol
CAS No. 349-87-1
Cat. No. B3051592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorophenyl)phosphonic acid
CAS349-87-1
Molecular FormulaC6H6FO3P
Molecular Weight176.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)P(=O)(O)O
InChIInChI=1S/C6H6FO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)
InChIKeyZCCVDWVYQFJUFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Fluorophenyl)phosphonic Acid (CAS 349-87-1): Procurement and Technical Profile


(4-Fluorophenyl)phosphonic acid (CAS 349-87-1) is an arylphosphonic acid featuring a para-fluoro substituent on the phenyl ring . This organophosphorus compound is characterized by its phosphonic acid moiety (-PO(OH)₂) directly bonded to a 4-fluorophenyl group, imparting distinct electronic and steric properties due to the strong electron-withdrawing effect of the fluorine atom . These attributes underpin its utility in metal coordination chemistry, surface modification, and as a synthetic building block [1].

Why (4-Fluorophenyl)phosphonic Acid Cannot Be Directly Substituted with Other Phosphonic Acids


Generic substitution with unsubstituted phenylphosphonic acid or other analogs is not chemically equivalent because the para-fluoro substituent significantly modulates electronic properties, surface binding energetics, and self-assembly characteristics . The strong electron-withdrawing effect of fluorine alters the dipole moment and acid dissociation constants of the phosphonic acid group, directly influencing metal oxide surface binding modes and stability of self-assembled monolayers (SAMs) [1]. These quantifiable differences in interfacial properties preclude simple interchange in applications requiring precise control over surface energy, work function, or metal binding selectivity [2].

Quantitative Differentiation of (4-Fluorophenyl)phosphonic Acid: Evidence-Based Comparison


Work Function Tuning Range of Fluorinated Phosphonic Acid SAMs on AlOx/Al

A systematic study of 12 phosphonic acid compounds deposited on AlOx/Al surfaces demonstrated that fluorinated benzylphosphonic acids (a closely related structural class to (4-fluorophenyl)phosphonic acid) enable a work function variation of up to 0.91 eV [1]. In contrast, non-fluorinated reference compounds such as dodecylphosphonic acid exhibited a significantly narrower tuning range, highlighting the unique ability of fluoroaromatic phosphonic acids to modulate interfacial energetics [1].

Organic Electronics Self-Assembled Monolayers Work Function Engineering

Surface Energy Modulation via Fluorinated Phosphonic Acid SAMs

In the same comparative study, fluorinated benzylphosphonic acid SAMs on AlOx/Al were shown to tune surface energy across a range of 23.5 to 70.5 mJ/m² [1]. Non-fluorinated analogs, such as dodecylphosphonic acid, provided a baseline surface energy of approximately 23.5 mJ/m², demonstrating that fluorination enables a nearly threefold increase in achievable surface energy [1].

Surface Modification Wettability Control Self-Assembled Monolayers

Enhanced Metal Ion Binding Selectivity of Phosphonic Acid vs. Sulfonic Acid Resins

Quantum chemistry calculations comparing the binding energies of functional groups on ion-exchange resins revealed that the phosphonic acid group exhibits significantly larger binding energies with Fe³⁺ and Al³⁺ ions compared to the sulfonic acid group [1]. This computational finding was corroborated by experimental FT-IR and XPS analysis, confirming that phosphonic acid selectively adsorbs Fe³⁺ and Al³⁺ via hydroxyl exchange, whereas sulfonic acid groups preferentially bind Ca²⁺ and Mg²⁺ ions [1].

Metal Separation Resin Adsorption Quantum Chemistry

Broader pH Stability of Phosphonic Acid vs. Carboxylic Acid Ligands on Metal Oxides

A systematic study mapping the aqueous surface chemistry of hafnium oxide nanocrystals demonstrated that phosphonic acid ligands provide colloidal stability over a broader pH range (acidic to neutral, pH < 8) compared to carboxylic acids, which exhibit limited stability only from pH 2–6 [1]. This is attributed to the stronger binding affinity of phosphonates to metal oxide surfaces, with carboxylic acids readily desorbing in water [1].

Colloidal Stability Metal Oxide Nanocrystals Ligand Binding

Optimal Application Scenarios for (4-Fluorophenyl)phosphonic Acid Based on Evidence


Work Function Engineering in Organic Electronic Devices

Utilize (4-fluorophenyl)phosphonic acid to form self-assembled monolayers (SAMs) on AlOx/Al electrodes. The fluoroaromatic phosphonic acid class enables precise tuning of the electrode work function over a range of 0.91 eV, as demonstrated in studies of fluorinated benzylphosphonic acids [1]. This level of control is critical for optimizing charge injection barriers in OLEDs, organic thin-film transistors (OTFTs), and organic photovoltaics (OPVs), where non-fluorinated phosphonic acids cannot achieve the same modulation range.

Surface Wettability Control for Printed Electronics and Adhesion Layers

Employ (4-fluorophenyl)phosphonic acid to tailor surface energy of metal oxide substrates between 23.5 and 70.5 mJ/m² [1]. This wide tunability, enabled by the fluorinated aromatic moiety, is essential for applications requiring specific wetting properties, such as inkjet printing of functional materials, controlled adhesion in multilayer device stacks, and anti-fouling coatings. Generic phenylphosphonic acids lack this broad surface energy range.

Selective Metal Ion Sorbents and Separation Membranes

Integrate (4-fluorophenyl)phosphonic acid or its polymeric derivatives into sorbent materials or functionalized membranes for the selective removal of Fe³⁺ and Al³⁺ from complex acidic process streams (e.g., phosphoric acid–nitric acid solutions) [1]. The class-level selectivity of phosphonic acid groups for trivalent metal ions over divalent ions offers a distinct advantage over sulfonic acid-functionalized resins in industrial purification and resource recovery applications.

Stable Surface Functionalization of Metal Oxide Nanoparticles in Aqueous Media

Apply (4-fluorophenyl)phosphonic acid as a robust capping ligand for metal oxide nanocrystals (e.g., TiO₂, HfO₂) to ensure colloidal stability across a wide pH range (pH < 8) [1]. Unlike carboxylic acid ligands that desorb and fail outside pH 2–6, phosphonate anchoring provides durable surface passivation and dispersibility, which is critical for biomedical imaging, catalysis, and nanocomposite fabrication in aqueous environments.

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